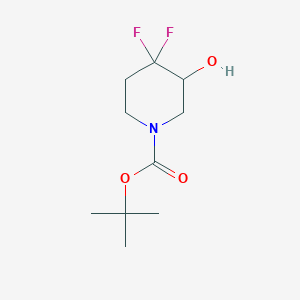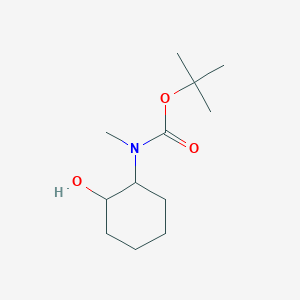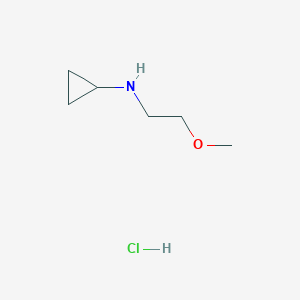
N-(2-methoxyethyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
N-(2-methoxyethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It has a molecular weight of 151.64 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for N-(2-methoxyethyl)cyclopropanamine hydrochloride is1S/C6H13NO.ClH/c1-8-5-4-7-6-2-3-6;/h6-7H,2-5H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
N-(2-methoxyethyl)cyclopropanamine hydrochloride is an oil that is stored at room temperature . It has a molecular weight of 151.64 .Applications De Recherche Scientifique
Synthesis and Neurotransmitter Analogs
- The Kulinkovich reaction, a Ti(IV)-mediated cyclopropanation, has been utilized to synthesize 2-phenylcyclopropylamines, including constrained analogs of neurotransmitters like histamine and tryptamine. Such compounds, featuring hydroxy- and methoxy-substituted phenylcyclopropylamines, have shown to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential application in neuroscientific research (Faler & Joullié, 2007).
Analytical Chemistry and Drug Testing
- A study developed and validated a qualitative/quantitative method for analyzing psychoactive arylcyclohexylamines, including methoxetamine, in blood, urine, and vitreous humor using HPLC electrospray tandem mass spectrometry and ultraviolet detection (De Paoli et al., 2013).
Metabolic Studies
- Research on the metabolism and toxicological detection of phencyclidine-derived designer drugs like PCEEA and PCMEA in rat urine using GC/MS techniques revealed insights into their transformation and excretion processes. This information is crucial for understanding the metabolism of similar compounds in humans (Sauer et al., 2008).
Chemoenzymatic Synthesis
- An efficient chemo-enzymatic route was developed for synthesizing (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for corticotropin-releasing factor-1 receptor antagonists. This route involved several steps, including oxidation, reductive amination, and enzyme-based reactions, underscoring the compound's importance in the synthesis of medically relevant molecules (Parker et al., 2012).
Enzyme Inhibition for Disease Treatment
- Cyclopropanamine compounds, including those related to N-(2-methoxyethyl)cyclopropanamine, have been explored as inhibitors of lysine-specific demethylase-1 (LSD1). These inhibitors are potential therapeutic agents for diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction, demonstrating the broad therapeutic potential of cyclopropanamine derivatives (Blass, 2016).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-4-7-6-2-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPJATSSYIXSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)cyclopropanamine hydrochloride | |
CAS RN |
1116589-38-8 | |
| Record name | N-(2-methoxyethyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



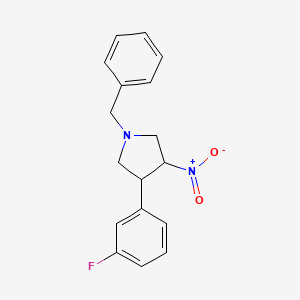
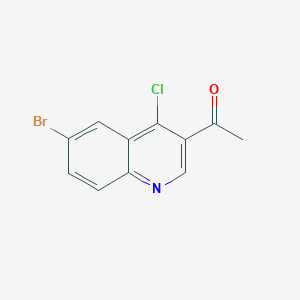
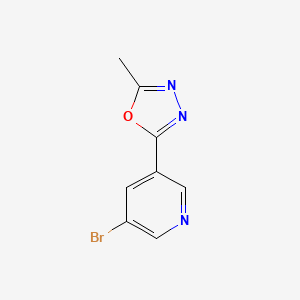
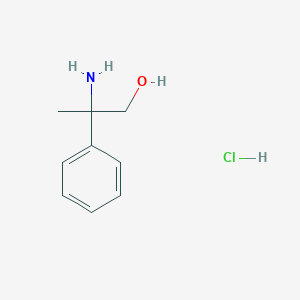
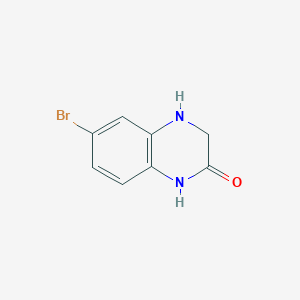
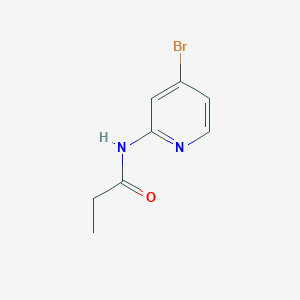

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)
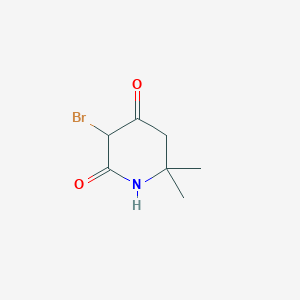

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)

